tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Oxa-spirocycle Aqueous solubility Drug-like properties

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 2138429-85-1) is an oxa-azaspirocyclic compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol. It features a rigid spiro[4.5]decane scaffold fusing a tetrahydrofuran (1-oxa) ring and a piperidine (7-aza) ring, with a Boc-protected amine, a lactone carbonyl at the 4-position, and zero rotatable bonds.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B12956279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CCO2
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-6-13(9-14)10(15)5-8-17-13/h4-9H2,1-3H3
InChIKeyPKEOJTYJXOXMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Oxo-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate: Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 2138429-85-1) is an oxa-azaspirocyclic compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . It features a rigid spiro[4.5]decane scaffold fusing a tetrahydrofuran (1-oxa) ring and a piperidine (7-aza) ring, with a Boc-protected amine, a lactone carbonyl at the 4-position, and zero rotatable bonds . This compound belongs to the broader class of oxa-spirocycles that have been shown to offer dramatically improved aqueous solubility (up to 40-fold) and reduced lipophilicity (ΔlogD ≈ 1) relative to non-oxa spirocyclic analogs, making it a strategically differentiated intermediate for drug discovery programs [1].

Why Generic Azaspiro[4.5]decane Analogs Cannot Substitute for tert-Butyl 4-Oxo-1-Oxa-7-Azaspiro[4.5]decane-7-Carboxylate


Substituting this specific oxa-azaspiro[4.5]decane with a non-oxa azaspiro[4.5]decane analog (e.g., tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, CAS 1793108-63-0) or with its 3-oxo regioisomer (CAS 1160246-89-8) will fundamentally alter the physicochemical profile and synthetic utility of the building block. Systematic studies on oxa-spirocycles have demonstrated that the incorporation of an oxygen atom into the spirocyclic framework increases aqueous solubility by up to 40-fold and reduces lipophilicity (logD₇.₄) by approximately one order of magnitude compared to non-oxa counterparts [1]. Additionally, the 4-oxo lactone carbonyl position provides a distinct electrophilic handle for nucleophilic derivatization that differs from the 3-oxo isomer, enabling divergent synthetic sequences and differential intermediate stability [2]. These quantifiable solubility, lipophilicity, and reactivity differences mean that in-class compounds cannot be interchanged without compromising downstream pharmacokinetic optimization or synthetic pathway efficiency.

Quantitative Differentiation Evidence for tert-Butyl 4-Oxo-1-Oxa-7-Azaspiro[4.5]decane-7-Carboxylate Versus Closest Analogs


Aqueous Solubility Enhancement of Oxa-Azaspiro[4.5]decane Scaffolds Over Non-Oxa Spirocyclic Analogs

The oxa-azaspiro[4.5]decane scaffold of the target compound confers dramatically higher aqueous solubility compared to non-oxa spirocyclic analogs. In a systematic study, oxa-spirocyclic compound 67 (structurally representative of the target class) exhibited kinetic aqueous solubility of 360 μM at pH 7.4, which was approximately 40-fold higher than its non-oxa spirocyclic counterpart 66 (9 μM) [1]. The same trend was observed across two additional matched pairs: 118 μM vs. 7 μM (pair 70/69) and 34 μM vs. <5 μM (pair 73/72). This solubility advantage is a direct consequence of the oxygen atom incorporation into the spirocyclic framework.

Oxa-spirocycle Aqueous solubility Drug-like properties

Lipophilicity Reduction (ΔlogD₇.₄) of Oxa-Azaspiro[4.5]decanes Relative to Non-Oxa Spirocyclic Analogs

Incorporation of the oxygen atom into the spirocyclic framework of the target compound class significantly reduces lipophilicity. The experimentally measured logD₇.₄ values for oxa-spirocyclic models 67, 70, and 73 were consistently lower than their non-oxa counterparts by approximately one order of magnitude: 3.6 vs. 4.5 (pair 67/66), 4.0 vs. 4.9 (pair 70/69), and 3.6 vs. 4.4 (pair 73/72), corresponding to a mean ΔlogD₇.₄ of approximately 0.9 [1]. This reduction aligns the target compound class more favorably within Lipinski-compatible property space.

Lipophilicity logD Drug-likeness

Regioisomeric LogP Differentiation: 4-Oxo vs. 3-Oxo-1-Oxa-7-Azaspiro[4.5]decane-7-Carboxylate

The 4-oxo regioisomer (target compound, CAS 2138429-85-1) exhibits a computed LogP of 1.7455 , which is 0.0621 log units higher than the 3-oxo regioisomer (CAS 1160246-89-8, LogP = 1.6834) . Both isomers share identical molecular formula (C₁₃H₂₁NO₄), molecular weight (255.31 Da), and topological polar surface area (TPSA = 55.84 Ų), but the repositioning of the lactone carbonyl from C-4 to C-3 modulates the compound's lipophilicity.

Regioisomer LogP Lipophilicity

Conformational Rigidity: Zero Rotatable Bonds as a Differentiating Feature of the Oxa-Azaspiro[4.5]decane Scaffold

The target compound possesses zero rotatable bonds , a consequence of its fused spirocyclic architecture. In contrast, the non-spirocyclic analog tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate retains conformational flexibility around the spiro junction. The chemscene.com listing for the target compound confirms rotational bond count = 0, which is consistent with the rigid oxa-azaspiro[4.5]decane scaffold. The restricted conformational freedom reduces the entropic penalty of binding and can enhance target selectivity in drug discovery applications [1].

Conformational rigidity Rotatable bonds Entropic penalty

Boc-Protected Amine Stability and Storage: Long-Term Shelf-Life for Laboratory Procurement

The target compound, as a Boc-protected amine available at ≥98% purity , is recommended for long-term storage in a cool, dry place and sealed at 2–8 °C . The Boc (tert-butoxycarbonyl) group provides orthogonal protection stability under standard laboratory conditions, facilitating stockpiling for multi-step synthetic campaigns. In comparison, unprotected amine analogs or acid-labile protecting group variants require more stringent storage conditions (e.g., -20 °C under inert atmosphere) and exhibit shorter shelf-life.

Storage stability Boc protection Procurement

Primary Application Scenarios for tert-Butyl 4-Oxo-1-Oxa-7-Azaspiro[4.5]decane-7-Carboxylate in Research and Industrial Settings


Medicinal Chemistry Lead Optimization Requiring Enhanced Solubility and Reduced Lipophilicity

Based on the class-level solubility advantage of oxa-spirocycles over non-oxa spirocyclic analogs (up to 40-fold higher aqueous solubility), this building block is ideally suited for incorporation into lead series where poor solubility or excessive lipophilicity (logD₇.₄ > 4.0) has been identified as a key limitation [1]. The 4-oxo scaffold can serve as a direct replacement for non-oxa spirocyclic cores to improve developability metrics without major changes to the pharmacophore.

Fragment-Based Drug Discovery Leveraging Conformational Rigidity

With zero rotatable bonds, this oxa-azaspiro[4.5]decane building block provides a pre-organized three-dimensional scaffold suitable for fragment-based screening libraries [1]. Its rigid, sp³-rich character aligns with the 'escape from flatland' paradigm, and its computed LogP of 1.7455 places it within favorable fragment-like property space for hit identification and subsequent elaboration.

Synthesis of NK-1 Receptor Antagonist Precursors and Related Neurokinin-Targeted Agents

The 1-oxa-7-azaspiro[4.5]decane scaffold has been established as a core motif in stereocontrolled syntheses of NK-1 receptor antagonist precursors, as demonstrated in the literature for 3-aryl-6-phenyl derivatives [1]. The 4-oxo variant offers an alternative regioisomeric entry point for constructing conformationally restricted ligands targeting the neurokinin receptor family, with the lactone carbonyl at position 4 enabling selective further functionalization distinct from the 3-oxo isomer series.

Bulk Procurement for Multi-Step Kilogram-Scale Synthesis Campaigns

Vendor-verified purity (≥98%) and standard refrigeration storage (sealed, 2–8 °C) make this compound suitable for large-scale procurement and long-term inventory management [1]. The Boc-protected amine's stability under ambient shipping conditions reduces cold-chain logistics requirements, while the compound's ready availability from multiple reputable suppliers ensures supply chain redundancy for industrial medicinal chemistry groups planning multi-hundred-gram to kilogram-scale synthetic campaigns.

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